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Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide for Structural Elucidation

Abstract N-arylpyrazole-5-carbaldehydes are critical pharmacophores and versatile building blocks in the development of kinase inhibitors and anti-inflammatory agents[1]. The precise structural elucidation of these inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-arylpyrazole-5-carbaldehydes are critical pharmacophores and versatile building blocks in the development of kinase inhibitors and anti-inflammatory agents[1]. The precise structural elucidation of these intermediates is paramount for downstream synthetic success. This whitepaper provides an in-depth technical framework for the synthesis, acquisition, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde . By exploring the causality behind chemical shifts, anisotropic shielding, and acquisition protocols, this guide serves as a self-validating reference for researchers in drug development.

Structural Anatomy & Chemical Shift Causality

The interpretation of the NMR spectra for 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carbaldehyde relies on understanding the stereoelectronic interplay between the pyrazole core, the C-5 formyl group, and the N1-aryl substituent. Reference data from analogous structures, such as 1-phenyl-1H-pyrazole-5-carbaldehyde, provide a baseline for these assignments[2],[3].

Causality of 1 H NMR Chemical Shifts
  • The Aldehyde Proton (CHO): The highly deshielded singlet at ~9.85 ppm is a direct result of the strong diamagnetic anisotropy of the carbonyl C=O double bond, which withdraws electron density and exposes the proton to the external magnetic field[2].

  • Pyrazole Core (H-3 vs. H-4): Pyrazole protons exhibit distinct regiochemical signatures. H-3 is adjacent to the electronegative N2 atom, resulting in a downfield shift (~7.75 ppm). Conversely, H-4 (~7.10 ppm) is significantly more shielded due to resonance electron donation from the nitrogen lone pairs into the π -system.

  • Steric-Induced Anisotropic Shielding (2'-CH 3​ ): The 2'-methyl group on the aryl ring experiences an anomalous upfield shift (~2.05 ppm) compared to the 4'-methyl group (~2.38 ppm). This is caused by steric hindrance: the bulky 2'-methyl group clashes with the C-5 formyl group, forcing the 2,4-dimethylphenyl ring to twist out of coplanarity with the pyrazole ring. Consequently, the 2'-methyl protons are locked within the shielding cone of the pyrazole π -system.

Causality of 13 C NMR Chemical Shifts
  • Quaternary Carbons: The C-5 carbon (~139.0 ppm) is deshielded by the adjacent electronegative N1 and the electron-withdrawing formyl group. The carbonyl carbon itself resonates characteristically near ~179.5 ppm[3].

  • Aryl Ring: The N-linked C-1' carbon is deshielded (~136.0 ppm) due to the inductive effect of the pyrazole nitrogen.

Quantitative Spectral Data Summaries

Table 1: Predicted 1 H NMR Assignments (500 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
CHO 9.85s-1HDeshielded by carbonyl anisotropy[2].
Pyr H-3 7.75d1.81HDeshielded by adjacent N2.
Aryl H-6' 7.20d8.01HOrtho to N1; minimal shielding.
Aryl H-3' 7.15d1.51HMeta to N1; split by meta H-5'.
Pyr H-4 7.10d1.81HUpfield due to resonance electron donation.
Aryl H-5' 7.10dd8.0, 1.51HOrtho to 4'-CH 3​ ; split by H-6' and H-3'.
4'-CH 3​ 2.38s-3HTypical para-methyl chemical shift.
2'-CH 3​ 2.05s-3HUpfield shifted due to pyrazole shielding cone.

Table 2: Predicted 13 C NMR Assignments (125 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
CHO 179.5C=OCarbonyl carbon[3].
Pyr C-3 140.5CHAdjacent to N2.
Aryl C-4' 139.5CAttached to para-methyl.
Pyr C-5 139.0CAttached to formyl group.
Aryl C-1' 136.0CAttached to N1.
Aryl C-2' 135.5CAttached to ortho-methyl.
Aryl C-3' 131.0CHAromatic CH.
Aryl C-5' 127.5CHAromatic CH.
Aryl C-6' 126.0CHAromatic CH.
Pyr C-4 112.5CHShielded by resonance from N1/N2.
4'-CH 3​ 21.0CH 3​ Typical aryl methyl.
2'-CH 3​ 17.5CH 3​ Sterically crowded ortho-methyl.

Synthesis & Sample Generation

While pyrazoles are readily functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), this pathway is highly regioselective for the C-4 position due to the π -excessive nature of the heterocycle. To access the C-5 carbaldehyde, a directed metalation strategy is required. The inductive electron-withdrawing effect of the N1-aryl group acidifies the C-5 proton, allowing for directed ortho-lithiation.

Synthesis_Pathway StartingMat 1-(2,4-Dimethylphenyl)-1H-pyrazole Lithiation Directed Lithiation n-BuLi, THF, -78 °C StartingMat->Lithiation Intermediate 5-Lithio-1-(2,4-dimethylphenyl) -1H-pyrazole Lithiation->Intermediate Deprotonation at C-5 Quench Electrophilic Quench & Acidic Workup Intermediate->Quench Electrophile N,N-Dimethylformamide (DMF) Electrophile->Quench Product 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde Quench->Product Formylation

Directed lithiation and formylation pathway for synthesizing C-5 pyrazole carbaldehydes.
Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1-(2,4-dimethylphenyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete deprotonation at the C-5 position.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature[1].

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography to yield the target compound.

Experimental Protocols for NMR Acquisition

To ensure a self-validating system, the NMR acquisition must follow strict parameters to guarantee quantitative integration and high-resolution peak splitting.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients.

  • Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to the 1 H and 13 C frequencies. Perform gradient shimming (Z1-Z5) until the CDCl 3​ residual solvent peak linewidth at half-height is < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30). A 30° pulse is chosen over a 90° pulse to allow for faster longitudinal relaxation (T1), ensuring quantitative integration of the methyl groups versus the single protons.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 16.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13 C sequence (zgpg30).

    • Relaxation Delay (D1): Extended to 3.0 seconds to allow the quaternary carbons (C-5, C-1', C-2', C-4') to fully relax, preventing signal suppression.

    • Scans (NS): 512 to 1024 (depending on sample concentration) to achieve a signal-to-noise ratio > 10:1 for quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C before Fourier Transformation. Phase and baseline correct manually. Reference the spectrum to TMS (0.00 ppm) or residual CHCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C)[1].

Mechanistic Workflow for Spectral Assignment

Structural verification relies on a logical progression from 1D to 2D NMR techniques.

NMR_Workflow Start Sample Prep & 1D Acquisition H1_NMR 1H NMR Analysis (Integration & Multiplicity) Start->H1_NMR C13_NMR 13C NMR Analysis (Carbon Counting & Shift) Start->C13_NMR HSQC HSQC (2D) (1-Bond C-H Correlation) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (2D) (2/3-Bond C-H Correlation) HSQC->HMBC Identify direct attachments Assignment Final Structural Assignment 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde HMBC->Assignment Map quaternary carbons & connectivity

Logical workflow for complete 1D and 2D NMR spectral assignment.
2D NMR Logic
  • HSQC (Heteronuclear Single Quantum Coherence): Used to map the directly attached protons to their respective carbons. This will immediately differentiate the methyl carbons (~17.5 and ~21.0 ppm) by correlating them to the 2.05 and 2.38 ppm proton singlets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. The aldehyde proton (~9.85 ppm) will show a strong 2-bond correlation to the pyrazole C-5 carbon (~139.0 ppm) and a 3-bond correlation to the pyrazole C-4 carbon (~112.5 ppm). The 2'-methyl protons (~2.05 ppm) will show 3-bond correlations to C-1' (~136.0 ppm) and C-3' (~131.0 ppm), confirming the regiochemistry of the aryl ring.

References

  • Title: Arene C–H Amination with N-Heteroarenes by Catalytic DDQ Photocatalysis | The Journal of Organic Chemistry Source: acs.org URL: [Link][2]

  • Title: Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link][1]

  • Title: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines | RSC Advances Source: rsc.org URL: [Link][3]

Sources

Exploratory

Material Safety &amp; Application Whitepaper: 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic profiles and ability to engage in robust hydrogen bonding. 1-(2,4-Dimethylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic profiles and ability to engage in robust hydrogen bonding. 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a highly versatile synthetic intermediate. The presence of the 2,4-dimethylphenyl moiety provides critical steric shielding and lipophilicity, while the C5-carbaldehyde serves as a highly reactive electrophilic hub for late-stage functionalization. This whitepaper synthesizes the material safety data (MSDS) with field-proven application workflows, providing researchers with a comprehensive guide to handling and utilizing this compound in the development of neuroactive agents, such as Corticotropin-Releasing Factor (CRF) receptor antagonists[1].

Part 1: Physicochemical Properties & Mechanistic Safety Profile

To safely handle this compound, one must understand the chemical causality behind its physical hazards. The data below is extrapolated from structurally validated analogs, including 1-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde[2] and the unfunctionalized base scaffold[3].

Quantitative Property Matrix
PropertyValue / DescriptionMechanistic Rationale
Chemical Formula C12H12N2ODefines the molecular weight and elemental composition.
Molecular Weight 200.24 g/mol Optimal for fragment-based drug design (FBDD) (Rule of 3 compliant).
Appearance Pale yellow to off-white solidConjugation of the pyrazole ring with the aldehyde chromophore shifts absorption into the near-UV/visible spectrum.
Solubility Soluble in DCM, DMSO, DMFHigh lipophilicity driven by the 2,4-dimethylphenyl ring necessitates polar aprotic or non-polar solvents.
Reactivity ElectrophilicThe C5-carbonyl carbon is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrazole nitrogen.
Hazard Identification (GHS) & Causality

Standard safety protocols often list hazards without explaining why they occur. As a reactive intermediate, this compound presents specific risks:

  • Skin and Eye Irritation (Category 2): The highly electrophilic C5-aldehyde readily undergoes nucleophilic attack by primary amines (e.g., lysine residues on surface proteins of the skin and cornea). This rapid Schiff base (imine) formation causes covalent modification of tissue proteins, triggering localized inflammatory and immune responses.

  • Skin Sensitization (Category 1): Repeated exposure can lead to haptenization, where the covalently modified skin proteins are recognized as foreign antigens by the immune system, leading to allergic contact dermatitis.

Self-Validating Handling & Storage Protocols

To maintain the scientific integrity of the compound and ensure laboratory safety, the following storage system must be implemented:

  • Inert Atmosphere Storage: Store strictly under Argon gas. Causality: Aldehydes are highly susceptible to autoxidation. Molecular oxygen ( O2​ ) initiates a radical chain reaction at the aldehydic C-H bond, rapidly converting the carbaldehyde into a pyrazole-5-carboxylic acid[1]. Argon, being heavier than air, effectively displaces oxygen from the vial, quenching the initiation step.

  • Temperature Control (2–8 °C): Causality: Lowering the thermal energy of the system exponentially decreases the rate constant of both autoxidation and potential intermolecular aldol-type condensations, preserving the chemical titer over time.

  • PPE Requirements: Nitrile gloves (double-gloved for extended handling) and splash-proof safety goggles. Causality: Nitrile provides a sufficient barrier against lipophilic organic solids, preventing the haptenization process described in Section 1.2.

Part 2: Experimental Workflows & Methodologies

The primary utility of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde lies in its ability to be converted into complex amines via reductive amination. This is a critical step in synthesizing heterocyclic receptor antagonists[1].

Protocol: Chemoselective Reductive Amination

This protocol is designed as a self-validating system to maximize the yield of the secondary/tertiary amine while suppressing the formation of the primary alcohol byproduct.

Reagents Required:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the pyrazole-carbaldehyde and the amine in anhydrous DCE under a nitrogen atmosphere.

    • Expert Insight: DCE is chosen over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the amine is sterically hindered. Furthermore, as a polar aprotic solvent, it does not hydrogen-bond with the amine, preserving its nucleophilicity.

  • Acid Catalysis: Add 0.1 equivalents of glacial acetic acid and stir at room temperature for 2 hours.

    • Expert Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C5-carbon. This accelerates the nucleophilic attack by the amine. The 2-hour wait time is a critical self-validating step: it allows the equilibrium to shift completely toward the intermediate imine (or iminium ion).

  • Reductant Addition: Cool the reaction to 0 °C and add NaBH(OAc)3​ in three portions over 15 minutes.

    • Expert Insight: NaBH(OAc)3​ is a mild, sterically bulky reducing agent. By ensuring the imine is fully formed prior to addition (Step 2), we prevent the hydride from prematurely attacking the unreacted aldehyde, which would result in an unwanted pyrazole-5-methanol byproduct.

  • Quenching & Workup: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate.

    • Expert Insight: The mildly basic quench neutralizes the acetic acid and decomposes any remaining borohydride species without hydrolyzing the newly formed amine product.

Part 3: Pathway Visualization

In drug development, derivatives of this pyrazole scaffold are frequently utilized to synthesize antagonists for G-protein coupled receptors (GPCRs), particularly the CRF1 receptor implicated in stress and anxiety disorders[1]. The diagram below maps the workflow from our starting material to the biological signaling pathway it ultimately modulates.

G cluster_0 Chemical Synthesis Workflow cluster_1 CRF1 Receptor Signaling Pathway Blockade A 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B C Bioactive Antagonist (e.g., CRF1 Blocker) B->C D CRF1 Receptor (GPCR) C->D Inhibits E Gs Protein Activation D->E F Adenylyl Cyclase (AC) E->F G cAMP Accumulation F->G H PKA Activation G->H

Fig 1. Synthesis workflow of a CRF1 antagonist from the pyrazole precursor and its pathway blockade.

References

  • PubChem Compound Summary for CID 43381596 (Analog Reference for Physical Properties). National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 13066329 (Base Scaffold Reference). National Center for Biotechnology Information. Available at:[Link]

  • Heterocyclic CRF receptor antagonists (EP2522670A1). European Patent Office / Google Patents.

Sources

Foundational

Toxicity and hazards of handling 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

An In-depth Technical Guide on the Toxicity and Hazards of Handling 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity and Hazards of Handling 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential toxicity and hazards associated with 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific toxicological data for this exact compound, this guide synthesizes information from structurally related pyrazole derivatives and aromatic aldehydes to establish a precautionary framework for safe handling and use. The document outlines potential hazards, including acute oral toxicity, skin and eye irritation, and respiratory effects. It further details essential risk mitigation strategies, encompassing engineering controls, personal protective equipment (PPE), and best laboratory practices. Standard operating procedures for handling, storage, and disposal, along with emergency protocols, are also provided to ensure the safety of laboratory personnel. This guide is intended to empower researchers to conduct a thorough risk assessment and implement appropriate safety measures when working with this and similar chemical entities.

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of numerous approved pharmaceuticals, demonstrating a wide spectrum of biological activities.[1][2] These compounds are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents.[2][3][4] The metabolic stability of the pyrazole ring makes it an attractive moiety for the design of new therapeutic agents.[1]

The subject of this guide, 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, combines the pyrazole scaffold with an aromatic aldehyde functionality. Aromatic aldehydes, while generally less toxic than their low molecular weight aliphatic counterparts, still present a range of potential health hazards that warrant careful handling.[5] Given the reactive nature of the aldehyde group and the bioactive potential of the pyrazole core, a comprehensive understanding of the associated risks is paramount for researchers in drug development.

Toxicological Profile and Hazard Assessment

Table 1: GHS Hazard Classifications of Structurally Related Pyrazole Derivatives

Compound NameCAS NumberGHS Hazard ClassificationsSource
1H-Pyrazole-5-carbaldehyde3920-50-1Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
3-Phenyl-1H-pyrazole-4-carboxaldehyde26033-20-5Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity (single exposure) (Category 3)[6]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde947-95-5Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A)[7][8]
2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one*277299-70-4Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[9]

Note: The GHS classification for this compound is included for a broader understanding of potential hazards within the pyrazole class, although it is a pyrazolone and not a pyrazole-carbaldehyde.

Based on this comparative analysis, it is prudent to handle 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde as a compound that is potentially:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4): Ingestion may lead to adverse health effects.[6][9]

  • A skin irritant (Skin Irritation, Category 2): Direct contact with the skin may cause irritation, redness, and inflammation.[6][7][8][9]

  • A serious eye irritant (Serious Eye Damage/Irritation, Category 2A/1): Contact with the eyes can cause significant irritation and potential damage.[6][7][8][9]

  • A respiratory tract irritant (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[6][9]

It is crucial to note that the toxicological properties have not been thoroughly investigated for many pyrazole derivatives.[9] Therefore, a conservative approach to handling is strongly advised.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure to 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[5] The sash should be kept as low as possible, and work should be performed at least six inches inside the hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[10][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[7][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[10] Gloves should be inspected before use and disposed of properly after handling the material.[9]

  • Protective Clothing: A laboratory coat that covers all exposed skin and closed-toe shoes are mandatory.[12] For larger quantities, a chemical-resistant apron may be necessary.[13]

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved particulate respirator should be used.[9]

Standard Operating Procedure for Handling

The following is a generalized protocol for handling 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. This should be adapted to specific experimental conditions through a formal risk assessment.

Preparation:

  • Review the Safety Data Sheets (SDSs) of all chemicals to be used in the procedure.

  • Ensure that a chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE and ensure it is in good condition.

  • Designate a specific area within the fume hood for the handling of the compound.

Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood.

  • Use a spatula to handle the solid material, avoiding the creation of dust.

  • If possible, weigh the compound directly into the reaction vessel.

  • Clean any spills within the balance and fume hood immediately.

Dissolution and Reaction:

  • Add solvents slowly to the solid to avoid splashing.

  • Keep the reaction vessel closed whenever possible.

  • Conduct the reaction within the fume hood.

Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Remove and dispose of contaminated gloves properly.

  • Wash hands thoroughly with soap and water after completing the work.[7]

Risk_Assessment_Workflow cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Phase cluster_Review Review Phase Identify_Compound Identify Compound: 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde Gather_Data Gather Hazard Data (SDS of Analogs) Identify_Compound->Gather_Data Assess_Hazards Assess Potential Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation Gather_Data->Assess_Hazards Evaluate_Exposure Evaluate Exposure Potential (Quantity, Duration, Task) Assess_Hazards->Evaluate_Exposure Implement_Controls Implement Controls: - Fume Hood - PPE - SOPs Evaluate_Exposure->Implement_Controls Conduct_Experiment Conduct Experiment Implement_Controls->Conduct_Experiment Review_Procedure Review & Refine Safety Procedures Conduct_Experiment->Review_Procedure

Caption: A workflow diagram illustrating the key stages of a risk assessment for handling 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9] If irritation persists, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[11] Sweep up the material, place it in a sealed container for disposal, and avoid generating dust.[11] Do not let the product enter drains.[9]

Emergency_Response_Workflow cluster_Exposure Personal Exposure cluster_Spill Chemical Spill Incident Exposure or Spill Occurs Eye_Contact Eye Contact Incident->Eye_Contact Skin_Contact Skin Contact Incident->Skin_Contact Inhalation Inhalation Incident->Inhalation Ingestion Ingestion Incident->Ingestion Evacuate Evacuate Area Incident->Evacuate First_Aid Administer First Aid (Flush, Move to Fresh Air) Eye_Contact->First_Aid Skin_Contact->First_Aid Inhalation->First_Aid Medical_Attention Seek Medical Attention Ingestion->Medical_Attention Control_Spill Contain & Clean Up (with PPE) Evacuate->Control_Spill Dispose Properly Dispose of Waste Control_Spill->Dispose First_Aid->Medical_Attention

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Regioselective Synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis begins with the construction of the pyrazole core via the cyclocondensation of (2,4-dimethylphenyl)hydrazine with a malonaldehyde equivalent. The subsequent and critical step involves the regioselective introduction of a formyl group at the C5 position through directed ortho-metalation (DoM), a powerful strategy for functionalizing aromatic and heteroaromatic systems. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, mechanistic insights, and practical advice to ensure a reliable and successful outcome.

Introduction and Synthetic Strategy

Substituted pyrazole carbaldehydes are cornerstone intermediates in the development of novel pharmaceuticals and functional materials.[3] Their utility stems from the dual reactivity of the aldehyde group and the tunable electronic properties of the pyrazole ring. The target molecule, 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, is particularly useful for creating complex molecular architectures.

The synthetic approach detailed herein is a robust two-step process designed for high regioselectivity and overall efficiency.

  • Step 1: Pyrazole Ring Formation. The 1-(2,4-dimethylphenyl)-1H-pyrazole core is synthesized via an acid-catalyzed condensation reaction between (2,4-dimethylphenyl)hydrazine and 1,1,3,3-tetramethoxypropane. The latter serves as a stable precursor that generates the highly reactive malonaldehyde in situ.

  • Step 2: Regioselective C5-Formylation. While methods like the Vilsmeier-Haack reaction are common for formylating pyrazoles, they often yield the C4-aldehyde isomer.[4][5] To achieve exclusive formylation at the C5 position, we employ a directed metalation strategy. This involves the deprotonation of the C5 proton using a strong organolithium base (n-butyllithium), followed by quenching the resulting anion with an electrophilic formylating agent, N,N-dimethylformamide (DMF). This approach is analogous to established methods for the selective functionalization of pyrazole systems.[6]

Overall Reaction Scheme

Step 1: (2,4-Dimethylphenyl)hydrazine + 1,1,3,3-Tetramethoxypropane → 1-(2,4-Dimethylphenyl)-1H-pyrazole

Step 2: 1-(2,4-Dimethylphenyl)-1H-pyrazole + n-BuLi, then DMF → 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Experimental Protocols

PART A: Synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole

Principle: This reaction is a classic cyclocondensation for forming the pyrazole heterocycle.[7][8] Under acidic conditions, 1,1,3,3-tetramethoxypropane hydrolyzes to malonaldehyde. The (2,4-dimethylphenyl)hydrazine first condenses with one aldehyde group to form a hydrazone, which then undergoes an intramolecular cyclization by attacking the second aldehyde group, followed by dehydration to yield the aromatic pyrazole ring.

Materials and Reagents

Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)CAS No.Supplier (Example)
(2,4-Dimethylphenyl)hydrazine HCl172.665.00 g28.9563043-01-6Sigma-Aldrich
1,1,3,3-Tetramethoxypropane164.205.23 g (4.98 mL)31.85102-52-3Sigma-Aldrich
Ethanol (EtOH), 200 Proof46.07100 mL-64-17-5Fisher Scientific
Hydrochloric Acid (HCl), conc. (37%)36.46~2 mL-7647-01-0VWR Chemicals
Sodium Bicarbonate (NaHCO₃)84.01As needed-144-55-8Sigma-Aldrich
Dichloromethane (DCM)84.93~150 mL-75-09-2Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-7487-88-9Sigma-Aldrich

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,4-dimethylphenyl)hydrazine hydrochloride (5.00 g, 28.95 mmol) and ethanol (100 mL).

  • Addition of Reagents: Stir the suspension at room temperature and add 1,1,3,3-tetramethoxypropane (4.98 mL, 31.85 mmol), followed by concentrated hydrochloric acid (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane to 10% ethyl acetate in hexane) to yield the pure product.

Expected Outcome: 1-(2,4-Dimethylphenyl)-1H-pyrazole is typically isolated as a white to pale yellow solid.

  • Yield: 75-85%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART B: Synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Principle: This step relies on the acidic nature of the C5 proton of the 1-substituted pyrazole ring. A strong base, n-butyllithium (n-BuLi), selectively abstracts this proton at low temperature to form a pyrazol-5-yl lithium species. This highly nucleophilic intermediate readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup to yield the final aldehyde product.

Materials and Reagents

Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)CAS No.Supplier (Example)
1-(2,4-Dimethylphenyl)-1H-pyrazole172.233.00 g17.4210024-73-4(From Part A)
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.067.7 mL19.25109-72-8Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11100 mL-109-99-9Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)73.092.02 g (2.14 mL)27.6068-12-2Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)53.49~50 mL-12125-02-9Fisher Scientific
Diethyl Ether (Et₂O)74.12~150 mL-60-29-7Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-7487-88-9Sigma-Aldrich

SAFETY NOTE: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. The reaction must be performed in oven-dried glassware.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask (oven-dried) with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of nitrogen.

  • Dissolution: Add 1-(2,4-dimethylphenyl)-1H-pyrazole (3.00 g, 17.42 mmol) to the flask and dissolve it in anhydrous THF (100 mL) via cannula transfer.

  • Cooling and Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Once the temperature is stable, slowly add n-butyllithium (7.7 mL of a 2.5 M solution in hexanes, 19.25 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Formylation: While maintaining the temperature at -78°C, add anhydrous DMF (2.14 mL, 27.60 mmol) dropwise. A color change may be observed. Stir the reaction mixture at -78°C for an additional 2 hours.

  • Workup - Quenching: Remove the cooling bath and allow the reaction to warm to 0°C in an ice-water bath. Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the title compound.

Expected Outcome: 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is typically a white or off-white crystalline solid.

  • Yield: 65-75%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy (for C=O stretch), and Mass Spectrometry.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow SM1 (2,4-Dimethylphenyl)hydrazine HCl INT1 1-(2,4-Dimethylphenyl)-1H-pyrazole SM2 1,1,3,3-Tetramethoxypropane SM2->INT1 Step 1: Cyclocondensation Reagents: HCl, EtOH Conditions: Reflux, 4h SM3 n-Butyllithium SM4 DMF PROD 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde INT1->PROD Step 2: Formylation 1. n-BuLi, THF, -78°C 2. DMF, -78°C

Caption: Overall workflow for the two-step synthesis.

Quantitative Data Summary Table
StepLimiting ReagentMoles (mmol)Key Reagent(s)Molar Eq.Temp (°C)Time (h)Typical Yield (%)
1(2,4-Dimethylphenyl)hydrazine HCl28.951,1,3,3-Tetramethoxypropane1.1~80475-85
21-(2,4-Dimethylphenyl)-1H-pyrazole17.42n-BuLi (1.1 eq), DMF (1.6 eq)1.1, 1.6-78365-75

References

  • Yan, G. et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Sharma, V. et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Panda, N. & Jena, A. K. (2012). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Naim, M. J. et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]

  • Kumar, A. et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Khabnadideh, S. et al. (2007). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Serbian Chemical Society. Available at: [Link]

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]

  • Çetinkaya, E. et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Pharmaceuticals. Available at: [Link]

  • Singh, S. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. Available at: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Available at: [Link]

  • Kašpariūnas, K. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

  • ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Available at: [Link]

  • Wang, H. et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Al-Qalaf, F. et al. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. Heterocycles. Available at: [Link]

  • Arkat USA, Inc. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc. Available at: [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available at: [Link]

  • Sankar, M. et al. (2021). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Scientific Reports. Available at: [Link]

  • DTIC. (1957). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]

Sources

Application

Application Note: 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in Advanced Pharmaceutical Synthesis

Strategic Rationale & Physicochemical Profiling In contemporary medicinal chemistry, the strategic incorporation of pyrazole moieties into drug candidates has demonstrated remarkable potential for improving pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Physicochemical Profiling

In contemporary medicinal chemistry, the strategic incorporation of pyrazole moieties into drug candidates has demonstrated remarkable potential for improving pharmacokinetic profiles, enhancing target specificity, and reducing off-target toxicity[1]. 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a highly specialized, versatile pharmaceutical intermediate.

As a Senior Application Scientist, I select this specific scaffold over simpler analogs (like 1-phenyl-1H-pyrazole-5-carbaldehyde) due to two critical structure-activity relationship (SAR) phenomena:

  • Conformational Orthogonality: The ortho-methyl group at position 2 of the phenyl ring creates severe steric repulsion with the adjacent pyrazole core. This forces the two aromatic rings out of coplanarity. This induced 3D twist increases the fraction of sp³ character ( Fsp3​ ), which disrupts flat-molecule π−π stacking, thereby significantly improving aqueous solubility and preventing aggregation in biological assays.

  • Metabolic Shielding: The para-methyl group at position 4 blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, directly increasing the metabolic half-life of downstream drug candidates.

The 5-carbaldehyde group acts as a highly electrophilic handle, primed for divergent synthetic trajectories including condensation, reductive amination, and oxidation.

Synthetic Divergence & Therapeutic Applications

The reactivity of the 5-carbaldehyde position allows this intermediate to serve as the foundational building block for multiple therapeutic classes, ranging from oncology to cardiovascular indications.

Divergence A 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde B Claisen-Schmidt Condensation A->B C Reductive Amination A->C D Schiff Base Formation A->D E Pyrazolyl-Chalcones (Anticancer / Anti-inflammatory) B->E F Secondary Amines (Receptor Antagonists) C->F G Imine Derivatives (Carbonic Anhydrase Inhibitors) D->G

Synthetic divergence of the pyrazole-5-carbaldehyde intermediate into therapeutic scaffolds.

Protocol A: Claisen-Schmidt Condensation for Pyrazolyl-Chalcones

Chalcones generated via the Claisen-Schmidt condensation of pyrazole-carbaldehydes possess potent anticancer and anti-inflammatory properties, often exhibiting specific cytotoxicity against MCF7 and PC3 cancer cell lines[2].

Causality & Reaction Optimization

The formation of the chalcone requires the generation of an enolate from an acetophenone derivative, followed by nucleophilic attack on our pyrazole-5-carbaldehyde. Using strong aqueous NaOH at lower temperatures is critical: it suppresses the Cannizzaro reaction (disproportionation of the aldehyde) and prevents thermal isomerization, ensuring exclusive formation of the thermodynamically favored trans ( E ) chalcone.

Table 1: Optimization of Claisen-Schmidt Condensation Conditions

Base CatalystSolventTemperatureTimeYield (%) E/Z Ratio
KOH (10% aq)EtOHReflux (78 °C)2 h5585:15
Piperidine (0.2 eq)EtOHReflux (78 °C)12 h4090:10
NaOH (40% aq) EtOH 0 °C to RT 6 h 89 >99:1
Ba(OH)₂·8H₂OMeOHRT4 h92>99:1
Self-Validating Experimental Methodology

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 10 mmol) and the desired substituted acetophenone (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Enolization: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 5 mL of a 40% (w/v) aqueous NaOH solution over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Quenching & Isolation: Pour the mixture over crushed ice and neutralize to pH 7.0 using 1M HCl. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

Validation & Quality Control (QC):

  • In-Process Control (IPC): Perform TLC (Hexane:EtOAc 3:1). The starting aldehyde ( Rf​ ~0.6) will disappear, replaced by a bright yellow, UV-active product spot ( Rf​ ~0.4).

  • Spectroscopic QC: ¹H-NMR (CDCl₃) must confirm the disappearance of the aldehyde proton singlet at δ 9.8–10.1 ppm. Crucially, the spectrum must show two doublets at δ 7.4–7.8 ppm with a coupling constant ( J ) of 15.5–16.0 Hz, definitively proving the trans ( E ) geometry of the synthesized enone[2].

Mechanism N1 Acetophenone + Base N2 Enolate Formation N1->N2 N3 Nucleophilic Attack on 5-Carbaldehyde N2->N3 N4 Aldol Intermediate (Alkoxide) N3->N4 N5 Dehydration (E1cB Mechanism) N4->N5 N6 Target Chalcone (trans-Alkene) N5->N6

Stepwise E1cB mechanism for the Claisen-Schmidt condensation yielding pyrazolyl-chalcones.

Protocol B: Reductive Amination for Targeted Receptor Antagonists

Reductive amination of pyrazole-5-carbaldehydes provides access to critical secondary amine building blocks, which are heavily utilized in the synthesis of Adrenomedullin-2 receptor antagonists and kinase inhibitors[3].

Causality & Reaction Optimization

Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because it is a mild reducing agent that reacts sluggishly with aldehydes but rapidly with iminium ions[3]. The addition of exactly 1.0 equivalent of acetic acid (AcOH) is the causal driver here: it accelerates the formation of the iminium intermediate from the sterically hindered 5-carbaldehyde. 1,2-Dichloroethane (DCE) is preferred over DCM due to its higher boiling point and superior solvation of the intermediate ion pair.

Table 2: Optimization of Reductive Amination Conditions

SolventReducing AgentAdditiveTempTimeYield (%)Purity (%)
MeOHNaBH₄ (2.0 eq)None0 °C to RT4 h4265 (Alcohol byproduct)
DCMNaBH(OAc)₃ (1.5 eq)NoneRT12 h7892
DCE NaBH(OAc)₃ (2.0 eq) AcOH (1.0 eq) RT 8 h 94 >98
Self-Validating Experimental Methodology

Step-by-Step Procedure:

  • Iminium Formation: In a dry flask under N₂, dissolve the pyrazole-5-carbaldehyde (1.0 eq, 5 mmol) and the target primary amine (1.1 eq, 5.5 mmol) in anhydrous DCE (15 mL). Add glacial acetic acid (1.0 eq, 5 mmol). Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (2.0 eq, 10 mmol) in small portions over 10 minutes. Stir the suspension at room temperature overnight (approx. 8-12 hours)[3].

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the pH reaches ~8. Extract with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Validation & Quality Control (QC):

  • IPC: LC-MS should indicate the complete consumption of the aldehyde mass and the appearance of the [M+H]+ peak corresponding to the secondary amine.

  • Spectroscopic QC: ¹H-NMR (CD₃OD or CDCl₃) will show the disappearance of the aldehyde proton and the appearance of a new methylene singlet (or doublet/multiplet if coupled) around δ 3.8–4.2 ppm, integrating for 2 protons, confirming the reduction of the iminium to the amine linkage[3].

Protocol C: Schiff Base Formation for Carbonic Anhydrase Inhibitors

Condensation of the pyrazole-5-carbaldehyde with sulfonamides yields Schiff bases that act as potent Carbonic Anhydrase (hCA I and II) inhibitors, functioning as advanced diuretic agents[4].

Self-Validating Experimental Methodology

Step-by-Step Procedure:

  • Reagent Assembly: Dissolve 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 10 mmol) in absolute ethanol (20 mL). In a separate flask, dissolve 4-aminobenzenesulfonamide (1.0 eq, 10 mmol) in methanol (20 mL)[4].

  • Condensation: Combine the two solutions and add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux: Heat the reaction mixture to 80 °C and stir for 24 hours under a reflux condenser[4].

  • Isolation: Cool the mixture to room temperature. The Schiff base will typically precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Validation & Quality Control (QC):

  • FTIR Spectroscopy: The aldehyde carbonyl stretch at ~1680 cm⁻¹ must vanish, replaced by a strong imine (C=N) stretching band at 1610–1630 cm⁻¹[4].

  • Spectroscopic QC: ¹H-NMR (DMSO-d₆) will reveal a distinct singlet between δ 8.22–8.55 ppm, corresponding to the newly formed imine linkage (HC=N). ¹³C-NMR will show the imine carbon peak between δ 153.0 and 155.0 ppm[4].

Sources

Method

Condensation reactions involving 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

An In-Depth Guide to Condensation Reactions Involving 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde Authored by: A Senior Application Scientist This technical guide provides researchers, medicinal chemists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Condensation Reactions Involving 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for leveraging 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in key condensation reactions. The pyrazole nucleus is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] This guide focuses on the strategic derivatization of the C5-carbaldehyde group, a versatile handle for molecular elaboration through robust carbon-carbon and carbon-nitrogen bond-forming reactions.

The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to not only replicate these methods but also adapt them for novel molecular designs.

The Strategic Importance of the Pyrazole-5-Carbaldehyde Scaffold

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a key intermediate in synthetic chemistry. The pyrazole ring system is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties.[1][2][4]

The aldehyde functional group at the C5 position is an electrophilic center, primed for reaction with a variety of nucleophiles. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are particularly effective for rapidly building molecular complexity from this starting material. This guide will detail three fundamental classes of condensation reactions: Knoevenagel condensation, Claisen-Schmidt condensation, and Schiff base formation.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.[5][6] The resulting α,β-unsaturated products are valuable intermediates and can serve as Michael acceptors in drug design for targeted covalent inhibition.[7]

Mechanistic Rationale

The reaction proceeds via a three-step mechanism:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-5-carbaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of water) to yield the final, thermodynamically stable, conjugated alkene product.

The use of a weak base is critical. Strong bases could potentially lead to self-condensation of the active methylene compound or other side reactions.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene (e.g., Malononitrile) B Carbanion (Enolate) A->B Deprotonation Cat1 Base (Piperidine) Cat1->A D Aldol Intermediate B->D Attack on Carbonyl C 1-(2,4-Dimethylphenyl)- 1H-pyrazole-5-carbaldehyde C->D E Final Product (α,β-Unsaturated Nitrile) D->E Elimination H2O H₂O

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl)methylene)malononitrile.

Materials:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol, 214.25 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) and ethanol (15 mL). Stir until the aldehyde is fully dissolved.

  • Add malononitrile (1.1 mmol) to the solution.

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture using a micropipette.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate of the product will often form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2-3 mL).

  • Dry the product under vacuum to obtain the pure Knoevenagel adduct.

Data Summary Table:

Active Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
MalononitrilePiperidine (10)Ethanol252-490-95
Ethyl CyanoacetatePiperidine (10)Ethanol254-685-92
Barbituric AcidPiperidine (10)EthanolReflux6-880-88
Meldrum's AcidBoric Acid (10)Aq. Ethanol251-290-96

Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens), such as our pyrazole-carbaldehyde, and an enolizable ketone or aldehyde.[8] This reaction, typically performed under basic conditions (e.g., NaOH or KOH), is a powerful method for synthesizing pyrazole-tethered chalcones and enones, which are well-known pharmacophores.[9]

Mechanistic Rationale

The reaction follows the classic aldol condensation pathway:

  • Enolate Formation: The base (e.g., hydroxide) removes an α-proton from the ketone (e.g., acetophenone) to form an enolate.

  • Nucleophilic Addition: The enolate attacks the pyrazole-carbaldehyde to form a tetrahedral intermediate (β-hydroxy ketone).

  • Dehydration: The intermediate is protonated by the solvent (e.g., water/ethanol) and then readily dehydrates under the basic conditions to yield the conjugated enone (chalcone analog). Dehydration is favored due to the formation of an extended conjugated system.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration Ketone Enolizable Ketone (e.g., Acetophenone) Enolate Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Intermediate β-Hydroxy Ketone Intermediate Enolate->Intermediate Attack on Carbonyl Aldehyde Pyrazole-5-carbaldehyde Aldehyde->Intermediate Product Final Product (Chalcone Analog) Intermediate->Product Elimination H2O H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Pyrazole-Chalcone Analog

This protocol details the reaction with 4-methylacetophenone.

Materials:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol, 214.25 mg)

  • 4-Methylacetophenone (1.0 mmol, 134.18 mg)

  • Sodium Hydroxide (NaOH) (2.0 mmol, 80 mg)

  • Ethanol (15 mL)

  • Water (5 mL)

  • Beaker (100 mL)

Procedure:

  • In a 100 mL beaker, dissolve sodium hydroxide (2.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL). Cool the solution to room temperature.

  • Add 4-methylacetophenone (1.0 mmol) to the basic solution and stir for 10 minutes.

  • Slowly add a solution of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) in a minimal amount of ethanol (~5 mL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a solid yellow precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl (1 M) to a pH of ~6-7.

  • Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone analog.

Data Summary Table:

Ketone PartnerBaseSolventTemp (°C)Time (h)Typical Yield (%)
AcetophenoneNaOHEthanol/H₂O254-685-90
4-MethoxyacetophenoneKOHEthanol256-880-88
CyclohexanoneNaOHEthanol/H₂O253-588-94

Schiff Base Formation: Synthesis of Pyrazole-Imines

The formation of a Schiff base (an imine) occurs through the condensation of a primary amine with an aldehyde.[10] This reaction is fundamental in synthesizing ligands for coordination chemistry and developing compounds with significant biological activities, including antimicrobial and anticancer properties.[11][12][13] The reaction is often catalyzed by a small amount of acid.

Mechanistic Rationale

The formation of a Schiff base is a reversible, two-stage process:

  • Carbinolamine Formation: The primary amine acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A proton transfer step follows, leading to a neutral carbinolamine intermediate.

  • Dehydration: Acid catalysis facilitates the protonation of the hydroxyl group on the carbinolamine, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine (Schiff base).

Schiff_Base_Formation Schiff Base Formation Mechanism cluster_1 Step 1: Carbinolamine Formation cluster_2 Step 2: Dehydration Amine Primary Amine (R-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Aldehyde Pyrazole-5-carbaldehyde Aldehyde->Carbinolamine Protonated Protonated Intermediate Carbinolamine->Protonated Protonation Acid H⁺ Acid->Carbinolamine Product Schiff Base (Imine) Protonated->Product Elimination of H₂O H2O H₂O

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of a Pyrazole Schiff Base

This protocol describes the reaction with aniline.

Materials:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol, 214.25 mg)

  • Aniline (1.0 mmol, 93.13 mg, 0.091 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Methanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • Dissolve 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Add aniline (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[13]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.

  • Collect the product by vacuum filtration, wash with a small amount of cold methanol, and dry.

Data Summary Table:

Primary AmineCatalystSolventTemp (°C)Time (h)Typical Yield (%)
AnilineAcetic AcidMethanolReflux3-590-95
4-ChloroanilineAcetic AcidEthanolReflux4-688-94
2-AminopyridineNone (Microwave)EthanolMW0.1-0.2>90

General Experimental Workflow and Troubleshooting

A standardized workflow ensures reproducibility and high-quality results.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup Dissolve Aldehyde in Solvent Add Nucleophile & Catalyst Set Temperature/Atmosphere Monitoring Reaction Monitoring Thin Layer Chromatography (TLC) Check for Precipitate Setup->Monitoring Stir/Reflux Workup Work-up & Isolation Quenching (if needed) Filtration or Extraction Washing Monitoring->Workup Reaction Complete Purification Purification Recrystallization Column Chromatography (if needed) Workup->Purification Characterization Characterization ¹H NMR, ¹³C NMR IR Spectroscopy Mass Spectrometry Purification->Characterization

Caption: A typical workflow for condensation reactions.

Troubleshooting:

  • Low Yield: Ensure reagents are pure and dry. Increase reaction time or slightly elevate the temperature. For Schiff bases, ensure the pH is weakly acidic; a strongly acidic medium can protonate the amine nucleophile, rendering it unreactive.

  • Incomplete Reaction: Check the activity of the catalyst. A fresh batch of piperidine or a newly prepared base solution may be required. For acid-catalyzed reactions, ensure water is effectively removed (e.g., using a Dean-Stark trap for larger scales).

  • Side Product Formation: For Knoevenagel and Claisen-Schmidt reactions, use of a mild base and controlled temperature can minimize self-condensation or polymerization. Ensure the stoichiometry is accurate.

References

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Journal of Applicable Chemistry. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (2012). ResearchGate. [Link]

  • Claisen–Schmidt condensation - Wikipedia. Wikipedia. [Link]

  • Condensation reactions of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. SciSpace. [Link]

  • Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. (2014). Asian Journal of Chemistry. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Georg Thieme Verlag. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Moksha Publishing House. [Link]

  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. (2024). ResearchGate. [Link]

  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Elsevier. [Link]

  • Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals. Digital Repository of University of Baghdad. [Link]

  • Condensation Reagent. (2024). Chem-Station Int. Ed.[Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. (2013). European Journal of Chemistry. [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in Agrochemical Compound Development

Introduction & Scientific Rationale The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, serving as the core motif for numerous highly successful commercial fungicides, herbicides, and inse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, serving as the core motif for numerous highly successful commercial fungicides, herbicides, and insecticides[1]. Within this chemical space, 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde emerges as a highly versatile and strategic synthetic intermediate.

The structural design of this building block is deliberate:

  • The N1-(2,4-Dimethylphenyl) Group: The addition of a di-substituted phenyl ring provides essential steric bulk and lipophilicity. This enhances the molecule's partition coefficient (LogP), facilitating superior penetration through plant cuticles and fungal cell walls, while optimizing binding affinity within the hydrophobic pockets of target enzymes[2].

  • The C5-Carbaldehyde Group: Positioned at the 5-position of the pyrazole ring, the formyl group acts as a highly reactive handle. It can be seamlessly oxidized to a carboxylic acid, subjected to reductive amination, or converted into oximes, allowing for divergent synthesis into a vast library of active ingredients (AIs)[1][3].

This application note details the integration of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde into the development workflow of Pyrazole-5-carboxamides , a class of compounds frequently investigated as Succinate Dehydrogenase Inhibitors (SDHIs) for broad-spectrum fungal control.

Synthetic Workflow and Mechanism of Action

The transformation of the carbaldehyde intermediate into a biologically active agrochemical involves a two-step sequence: oxidation followed by amide coupling.

SynthWorkflow A 1-(2,4-Dimethylphenyl)- 1H-pyrazole-5-carbaldehyde B 1-(2,4-Dimethylphenyl)- 1H-pyrazole-5-carboxylic acid A->B Oxidation (KMnO4, 80°C) C Pyrazole-5-carboxamide (Active Agrochemical) B->C Amidation (Amine, Coupling Agent)

Figure 1: Synthetic workflow from the carbaldehyde intermediate to the active carboxamide.

Once synthesized, these pyrazole-carboxamides primarily target the fungal mitochondrial respiratory chain. They act as SDHIs by binding to the ubiquinone-binding site of Complex II, halting ATP production[1].

MOA AI Pyrazole-5-carboxamide ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) AI->ComplexII Binds to Ubiquinone-binding site Block Blockade of Electron Transfer (Succinate to Ubiquinone) ComplexII->Block Resp Arrest of Cellular Respiration Block->Resp Death Fungal Cell Death Resp->Death

Figure 2: Mechanism of action for pyrazole-carboxamide SDHI fungicides.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the utility of this intermediate, the following table summarizes the physicochemical properties and in vitro fungicidal efficacy of various pyrazole-5-carboxamide derivatives synthesized from 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. The integration of bulky, biologically active amines (such as 1,2,3,4-tetrahydroquinoline) significantly enhances fungicidal activity[4].

Derivative IDAmine Coupled (R-Group)Calculated LogPIC₅₀ vs C. gloeosporioides (µM)Inhibition Rate at 50 µg/mL (%)
P5C-01 Aniline3.2412.565.2
P5C-02 2-Fluoroaniline3.414.288.5
P5C-03 1,2,3,4-Tetrahydroquinoline4.151.898.7
Control Pyraclostrobin (Commercial)3.901.2100.0

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Oxidation to 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

This protocol utilizes a low-environmental-impact oxidation method, avoiding toxic chromium-based reagents[3].

Materials:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 5 mmol)

  • Potassium permanganate (KMnO₄) (3.6 eq, 18 mmol)

  • Acetone / Deionized Water (2:3 ratio, 50 mL)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Solubilization: Dissolve the carbaldehyde in 20 mL of acetone in a round-bottom flask. Causality: Acetone is required to fully solubilize the lipophilic organic substrate, preventing the formation of unreactive suspensions.

  • Oxidant Addition: Add 30 mL of water to the flask, followed by the portion-wise addition of KMnO₄. Causality: Water serves as the optimal solvent for the permanganate ion, facilitating the biphasic oxidation at the solvent interface.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (higher Rf) completely disappears, replaced by a baseline spot (the highly polar carboxylate salt).

  • Filtration: Filter the hot mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂) byproduct.

  • Precipitation: Cool the filtrate to 0 °C in an ice bath and slowly add 1M HCl until the solution reaches pH = 2. Causality: Acidification protonates the water-soluble potassium carboxylate salt, converting it into the neutral, highly insoluble carboxylic acid.

  • Self-Validation Checkpoint (Yield): Filter the resulting white solid, wash with cold water, and dry under a vacuum. A successful reaction should yield >90% of the pure acid[3].

Protocol B: Amide Coupling for Agrochemical Library Generation

This protocol details the coupling of the synthesized acid with an amine (e.g., 1,2,3,4-tetrahydroquinoline) to form the final active ingredient.

Step-by-Step Procedure:

  • Activation: Dissolve the synthesized carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Causality: The 5-position of the pyrazole is sterically hindered by the adjacent 2,4-dimethylphenyl group. HATU is a highly efficient coupling agent for hindered acids, while DIPEA acts as a non-nucleophilic base that deprotonates the acid without competing for the activated ester.

  • Coupling: Stir for 15 minutes at room temperature, then add the target amine (1.1 eq). Stir for an additional 12 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The system is validated when the mass of the free acid[M-H]⁻ is depleted and the product mass [M+H]⁺ is the dominant peak.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol C: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

To evaluate the biological efficacy of the synthesized compounds against destructive pathogens like Colletotrichum gloeosporioides[3].

Step-by-Step Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) media. Autoclave and cool to 50 °C.

  • Compound Doping: Dissolve the synthesized pyrazole-carboxamides in DMSO and spike the liquid PDA to achieve final concentrations of 16.7 µg/mL and 50 µg/mL[4]. Maintain the final DMSO concentration below 1% to prevent solvent toxicity.

  • Inoculation: Place a 5 mm mycelial plug of C. gloeosporioides (taken from the actively growing margin of a 7-day-old culture) in the exact center of each plate.

  • Incubation: Incubate the plates in the dark at 25 °C for 7 days. Causality: Fungal growth exhibits a lag phase. Measuring at 7 days ensures the fungus has entered the exponential growth phase, allowing for accurate Gompertz modeling and IC₅₀ calculation[3].

  • Self-Validation Checkpoint (Control Viability): The assay is only valid if the negative control plate (1% DMSO in PDA) shows full radial mycelial growth reaching the edges of the 90 mm Petri dish. If the control fails to grow, the incubation conditions are flawed, and the assay must be discarded.

  • Quantification: Measure the colony diameter in two perpendicular directions and calculate the inhibition rate relative to the control.

References

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO Brazil. [Link]

  • Springer / D-NB. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. D-NB Info. [Link]

  • American Chemical Society (ACS). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Welcome to the Application Scientist Support Portal. The isolation of sterically hindered heteroaromatic aldehydes—specifically 1-arylpyrazole-5-carbaldehydes—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The isolation of sterically hindered heteroaromatic aldehydes—specifically 1-arylpyrazole-5-carbaldehydes—presents unique challenges. The presence of the bulky, lipophilic 2,4-dimethylphenyl group at the 1-position significantly alters the molecule's solubility and chromatographic behavior, while the 5-carbaldehyde moiety remains highly susceptible to oxidation and degradation.

This guide provides a self-validating, field-tested framework for isolating 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde from complex reaction mixtures (such as Vilsmeier-Haack formylations or hydrazine condensations) with high purity and yield [1].

Purification Workflow Visualization

Understanding the sequence of operations is critical. The following workflow maps the transition from a crude reaction mixture to the isolated, crystalline product.

PurificationWorkflow A Crude Reaction Mixture (Iminium Salt in DMF/POCl3) B Ice-Water Quench & Neutralization (Hydrolysis to Aldehyde) A->B Add to Ice + NaHCO3 C Liquid-Liquid Extraction (EtOAc / Brine Wash) B->C Phase Separation D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D Dry & Concentrate E Recrystallization (Ethanol or Hexanes) D->E Collect Target Fractions F Pure 1-(2,4-Dimethylphenyl)- 1H-pyrazole-5-carbaldehyde E->F Filter & Dry

Fig 1. Step-by-step purification workflow for pyrazole-5-carbaldehyde isolation.

Step-by-Step Purification Protocol

This protocol is engineered to maximize the recovery of the aldehyde while preventing auto-oxidation and thermal degradation.

Phase 1: Reaction Quenching & Hydrolysis
  • Thermal Control: Upon completion of the formylation reaction, cool the reaction vessel to 0 °C using an ice-salt bath.

  • Hydrolysis: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The Vilsmeier-Haack reaction generates a highly reactive chloroiminium intermediate. Slow, basic hydrolysis at low temperatures prevents the exothermic degradation of the newly formed aldehyde and neutralizes acidic byproducts (PO₂Cl₂, HCl) [1].

  • Equilibration: Stir for 30–60 minutes until the ice melts and the pH stabilizes at ~7-8.

Phase 2: Liquid-Liquid Extraction
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Aqueous Washing: Wash the combined organic layers sequentially with distilled water (2 × 50 mL) and saturated brine (1 × 50 mL).

    • Causality: Water washes are critical to remove residual N,N-dimethylformamide (DMF). Residual DMF will co-elute during chromatography, dragging impurities into your product fractions and preventing crystallization [2].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 35 °C to prevent thermal oxidation of the aldehyde.

Phase 3: Chromatographic Resolution
  • Sample Loading: Dry-load the crude oil onto neutral silica gel (230-400 mesh) by evaporating it with a small amount of silica. This ensures a tight, uniform loading band.

  • Gradient Elution: Elute using a step gradient of Hexanes:EtOAc (starting at 95:5, increasing to 80:20).

    • Causality: The 2,4-dimethylphenyl group imparts significant lipophilicity. A shallow gradient is required to separate the 5-carbaldehyde from the closely eluting 3-carbaldehyde regioisomer, which is a common byproduct of pyrazole synthesis [3].

  • Fraction Collection: Pool fractions containing the pure product (visualized via UV 254 nm and 2,4-DNP stain) and concentrate.

Phase 4: Final Polish (Recrystallization)
  • Dissolution: Dissolve the concentrated product in a minimum volume of hot ethanol (or a hot Hexane/EtOAc mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization. Filter the crystals and dry under high vacuum.

Quantitative Data: Chromatographic Profiling

To ensure self-validation during your purification, compare your Thin Layer Chromatography (TLC) results against the expected profile below.

Table 1: Typical Chromatographic Profile (Silica Gel, Hexane:EtOAc 4:1)

ComponentExpected Rf ValueDetection MethodNotes
Unreacted 1-arylpyrazole 0.75 - 0.85UV (254 nm)Highly lipophilic; elutes near the solvent front.
1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde 0.50 - 0.60 UV (254 nm), 2,4-DNP (Orange) Target Compound. Sterically hindered, elutes faster than the 3-isomer.
1-(2,4-Dimethylphenyl)-1H-pyrazole-3-carbaldehyde 0.35 - 0.45UV (254 nm), 2,4-DNP (Orange)Regioisomer byproduct. Less sterically hindered.
Pyrazole-5-carboxylic acid 0.00 - 0.10UV (254 nm), Bromocresol GreenOxidation byproduct. Remains at the baseline.

Impurity Fate & Logical Resolution

Understanding where each impurity is removed allows you to troubleshoot effectively if an impurity persists.

ImpurityFate cluster_0 Chromatography (Silica Gel) Crude Crude Extract Acid Carboxylic Acid (Oxidation Byproduct) Crude->Acid Retained on baseline Isomer 3-Carbaldehyde Regioisomer Crude->Isomer Elutes slower (Rf ~0.4) Target 5-Carbaldehyde (Target Product) Crude->Target Elutes fast (Rf ~0.55) SM Unreacted Pyrazole Crude->SM Elutes fastest (Rf ~0.8)

Fig 2. Chromatographic resolution and fate of common synthetic impurities.

Troubleshooting & FAQs

Q1: I am encountering stubborn emulsions during the extraction phase. How do I break them? A: Emulsions in this workflow are almost always caused by high concentrations of residual DMF mixing with water and EtOAc. Solution: Dilute the aqueous layer with a copious amount of distilled water to drastically reduce the concentration of DMF. Alternatively, add saturated brine to increase the ionic strength of the aqueous layer, or switch your extraction solvent to a 3:1 mixture of EtOAc:Hexanes, which decreases the solubility of DMF in the organic phase.

Q2: My TLC shows a massive streak at the baseline. What is it, and how do I remove it? A: A strong baseline spot is typically the pyrazole-5-carboxylic acid, formed via the auto-oxidation of your target aldehyde. Solution: Ensure you are washing your organic layer thoroughly with saturated NaHCO₃ during extraction. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous waste and leaving your organic layer clean.

Q3: How can I definitively differentiate the 5-carbaldehyde from the 3-carbaldehyde regioisomer on TLC? A: The 2,4-dimethylphenyl group at the 1-position creates severe steric hindrance around the 5-position. This steric clash twists the aromatic ring out of planarity, shielding the polar aldehyde oxygen from the silica gel. Consequently, the 5-carbaldehyde will almost always have a higher Rf value (elute faster) than the 3-carbaldehyde, where the aldehyde is unhindered [3]. Both will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP).

Q4: The purified aldehyde turned into a sticky, discolored semi-solid after a week on the bench. Why? A: 1-Arylpyrazole-5-carbaldehydes are prone to atmospheric oxidation (forming the carboxylic acid) and can undergo slow degradation when exposed to light and ambient moisture. Solution: Always flush the storage vial with Argon or Nitrogen gas, seal it tightly with Parafilm, and store it at -20 °C.

Q5: My product is an oil instead of a solid after chromatography. How do I induce crystallization? A: Trace amounts of EtOAc or hexanes can depress the melting point, leaving the product as a viscous oil. Solution: Place the flask under high vacuum ( < 0.1 Torr) for at least 4 hours to remove residual solvent. If it remains an oil, dissolve it in a minimum amount of diethyl ether, add hexanes dropwise until slightly cloudy, and scratch the inside of the flask with a glass rod to provide nucleation sites.

References

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. URL:[Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (PubMed). URL: [Link]

  • Arene C–H Amination with N-Heteroarenes by Catalytic DDQ Photocatalysis. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Optimization

Technical Support Center: Optimizing 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered, regioselective pyrazole carbaldehydes presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered, regioselective pyrazole carbaldehydes presents unique challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters for the synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde derivatives.

Process Overview & Mechanistic Pathway

Direct formylation of the pyrazole core (e.g., via the Vilsmeier-Haack reaction) overwhelmingly favors the C4 position due to it being the most electron-rich site on the heterocycle (1). To specifically target the 5-carbaldehyde, we must employ a directed cyclocondensation followed by a controlled reduction-oxidation (redox) sequence.

The workflow below outlines the optimal synthetic route, bypassing the regioselectivity issues of direct formylation.

G A 2,4-Dimethylphenylhydrazine + Enaminone Precursor BB BB A->BB B Regioselective Cyclocondensation C 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carboxylate D LiAlH4 Reduction (-5 °C, THF) C->D E Pyrazole-5-methanol Intermediate D->E F PCC / Silica Gel Oxidation (DCM, RT) E->F G 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde F->G BB->C

Workflow for synthesizing 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde.

Validated Step-by-Step Methodologies

The following protocols have been engineered to ensure high yield and purity by controlling the thermodynamics of the pyrazole ring formation and subsequent redox steps.

Protocol A: Regioselective Synthesis of the Pyrazole-5-carboxylate Core
  • Objective: Form the 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate core without generating the 1,3-isomer.

  • Causality: Using an ethoxymethylene derivative instead of a simple 1,3-diketone forces the initial nucleophilic attack of the arylhydrazine's primary amine onto the highly electrophilic enol-ether carbon. This locks the regiochemistry to favor the 5-carboxylate isomer (2).

  • Steps:

    • Dissolve 2,4-dimethylphenylhydrazine hydrochloride (10.0 mmol) in absolute ethanol (30 mL).

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (10.5 mmol) dropwise at room temperature.

    • Heat the mixture to reflux for 6 hours. Track completion via TLC (Hexanes:EtOAc 3:1).

    • Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated NaHCO₃ to neutralize hydrazine hydrochloride salts. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude ester.

Protocol B: LiAlH₄-Assisted Reduction to Pyrazole-5-methanol
  • Objective: Chemoselectively reduce the ester to the primary alcohol.

  • Causality: The pyrazole ring is electron-rich but can undergo side reactions or ring-opening if reduced at elevated temperatures. Maintaining strict thermal control ensures chemoselective reduction of the ester. Quenching with Glauber's salt avoids the formation of unfilterable aluminum hydroxide emulsions (3).

  • Steps:

    • Charge a flame-dried 100 mL flask with the pyrazole ester (2.0 mmol) in anhydrous THF (30 mL). Cool to -5 °C using an ice-salt bath.

    • Add LiAlH₄ (2.0 mmol) in small portions over 15 minutes, strictly maintaining the internal temperature between -5 °C and 5 °C.

    • Stir the reaction system at room temperature overnight under a nitrogen atmosphere.

    • Critical Quench: Cool the mixture to 0 °C. Quench the reaction by adding an excess of solid Na₂SO₄·10H₂O (Glauber's salt, ~10.0 g) portion-wise until hydrogen evolution ceases.

    • Stir for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad, wash with hot THF, and concentrate the filtrate.

Protocol C: PCC-Mediated Oxidation to Pyrazole-5-carbaldehyde
  • Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Causality: Pyridinium Chlorochromate (PCC) is a mild oxidant ideal for generating aldehydes. Adsorbing PCC onto silica gel prevents the agglomeration of reduced chromium species into a black tar, significantly improving mass transfer and simplifying the workup (3).

  • Steps:

    • Dissolve the intermediate pyrazole-5-methanol (9.4 mmol) in anhydrous DCM (50 mL).

    • In a separate beaker, thoroughly mix PCC (28.1 mmol) with silica gel (200–300 mesh, 9.0 g) until a homogeneous free-flowing powder is achieved.

    • Add the PCC/Silica powder to the DCM solution at room temperature. Stir overnight (~12 hours).

    • Filter the dark suspension directly through a short pad of silica gel, eluting with DCM. Concentrate the filtrate under reduced pressure to afford the pure carbaldehyde.

Reaction Optimization Data

Selecting the correct oxidant for the final step is critical for scalability and purity. The table below summarizes our optimization data for the oxidation of the pyrazole-5-methanol intermediate to the target carbaldehyde.

Table 1: Oxidation Condition Optimization for Pyrazole-5-methanol
Oxidant SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
MnO₂ (10 eq, activated)DCM2524756592
Dess-Martin PeriodinaneDCM252>998895
Swern (COCl₂/DMSO)DCM-784>998290
PCC / Silica Gel (3 eq) DCM 25 12 >99 91 >98

Note: While Dess-Martin Periodinane offers faster kinetics, PCC adsorbed on silica gel provides the optimal balance of high isolated yield, exceptional purity, and operational simplicity for scale-up.

Troubleshooting & FAQs

Q: Why is my Vilsmeier-Haack formylation yielding the 4-carbaldehyde instead of the desired 5-carbaldehyde? A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the pyrazole core, the C4 position is the most electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack. To synthesize a 5-carbaldehyde, you must bypass direct formylation entirely. Constructing a pyrazole with a functional group at the 5-position (e.g., a 5-carboxylate) during the initial cyclization, followed by reduction and controlled oxidation, is the structurally sound approach.

Q: How do I resolve the intractable emulsions during the LiAlH₄ quench? A: Emulsions are caused by amorphous aluminum hydroxide salts trapping water and organic solvents. Do not use standard aqueous acid or base quenches for this substrate. Implement the Glauber's salt method (as detailed in Protocol B). By adding solid Na₂SO₄·10H₂O directly to the cold reaction mixture, the waters of hydration slowly and safely react with the excess LiAlH₄, forming a granular, easily filterable precipitate of lithium aluminate.

Q: I am observing over-reduction (cleavage of the pyrazole ring) during the ester reduction step. What is going wrong? A: Pyrazole rings bearing electron-donating aryl groups (like the 2,4-dimethylphenyl moiety) can become sensitive to harsh reducing agents at elevated temperatures. Ensure your reaction strictly remains between -5 °C and 5 °C during the addition of LiAlH₄. Allowing the exotherm to spike above 10 °C during addition is the primary cause of ring degradation.

Q: Can I use MnO₂ instead of PCC for the final oxidation to avoid chromium waste? A: Yes, but it requires highly active, freshly prepared MnO₂ and typically takes 24-48 hours to reach completion, often stalling at 75% conversion (see Table 1). If heavy metal toxicity is a strict exclusionary criteria for your downstream drug development workflow, Dess-Martin Periodinane (DMP) is a highly effective, albeit more expensive, metal-free alternative.

References

  • Panchal et al. (2024) . Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. Oriental Journal of Chemistry. 1

  • Kucklaender et al. (2013) . Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC / NIH. 2

  • Wu et al. (2021) . Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PMC / NIH. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support guide for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you achieve your desired concentration in aqueous media for various experimental needs.

Introduction: Understanding the Challenge

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic aromatic aldehyde. Compounds of this class are frequently characterized by low aqueous solubility due to their significantly nonpolar structural features, including the dimethylphenyl and pyrazole rings. This inherent hydrophobicity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Poor aqueous solubility is a common hurdle in drug discovery and development, impacting everything from in vitro assays to bioavailability.[1][2][3] This guide will walk you through a systematic approach to overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing very poor solubility of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in my aqueous buffer. Where do I start?

Answer: Low aqueous solubility is expected for this compound. The first step is to systematically explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.

Recommended Initial Strategy: Co-Solvent Screening

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a water-miscible organic solvent in which it is freely soluble. Based on the properties of similar pyrazole derivatives, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution into Aqueous Buffer: Perform serial dilutions of your organic stock solution into your desired aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, this indicates that you have exceeded the compound's solubility limit in that co-solvent/buffer mixture.

Troubleshooting Workflow for Co-Solvent Approach

start Start: Low Aqueous Solubility stock Prepare concentrated stock in 100% DMSO or DMF start->stock dilute Add stock solution to aqueous buffer (e.g., to 1% v/v DMSO) stock->dilute observe Observe for precipitation dilute->observe soluble Soluble: Proceed with experiment observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes increase_cosolvent Increase co-solvent concentration (e.g., 2-5% v/v) precipitate->increase_cosolvent increase_cosolvent->dilute check_tolerance Check experimental system's tolerance for the co-solvent increase_cosolvent->check_tolerance

Caption: Initial co-solvent troubleshooting workflow.

Illustrative Data: Effect of Co-solvents on Solubility

Co-Solvent (% v/v in PBS pH 7.4)Estimated Solubility of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (µM)Observations
0.1% DMSO< 1Significant precipitation
1% DMSO5 - 10May still be cloudy
5% DMSO50 - 100Clear solution likely
1% Ethanol< 5Precipitation likely
5% Ethanol20 - 40May require sonication

Note: This data is illustrative and should be confirmed experimentally.

Question 2: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?

Answer: If your biological system is sensitive to organic co-solvents, you can explore several alternative formulation strategies. These methods aim to increase the apparent solubility of the compound in aqueous media without relying on high concentrations of organic solvents.

Alternative Strategy 1: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, leading to a significant increase in their apparent solubility.[2]

Step-by-Step Protocol for Surfactant-Based Solubilization:

  • Select a Surfactant: Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Tyloxapol.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer (e.g., 0.1% - 1% w/v).

  • Incorporate the Compound: The compound can be added to the surfactant solution from a concentrated organic stock (as described in Question 1) or by direct addition of the solid powder followed by sonication or gentle heating to facilitate micellar encapsulation.

Alternative Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2]

Step-by-Step Protocol for Cyclodextrin-Based Solubilization:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Form the Complex: Add the 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution. The mixture should be stirred or sonicated, sometimes with gentle heating, for a period ranging from a few hours to overnight to allow for complex formation.

Decision-Making Diagram for Solvent-Free Approaches

start Solvent sensitivity in assay surfactant Try Surfactants (e.g., Tween® 80) start->surfactant cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin lipid_formulation Advanced: Lipid-Based Formulations (SEDDS) surfactant->lipid_formulation If micellar approach fails cyclodextrin->lipid_formulation If complexation is insufficient

Caption: Alternative solubilization strategies.

Question 3: I need to prepare a high-concentration formulation for in vivo studies. What are the best strategies?

Answer: For in vivo applications, achieving higher concentrations and ensuring bioavailability are key. While co-solvents and cyclodextrins can be used, more advanced formulation techniques like lipid-based formulations or solid dispersions are often more effective for poorly soluble compounds.[2][3]

Advanced Strategy 1: Lipid-Based Formulations

Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization.[2] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Experimental Workflow for SEDDS Formulation:

  • Excipient Screening: Screen the solubility of your compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-surfactants (e.g., Transcutol®, PEG 400).

  • Construct a Ternary Phase Diagram: This helps to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable emulsions.

  • Prepare the Formulation: Dissolve the 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in the chosen mixture of oil, surfactant, and co-surfactant, often with gentle heating.

  • Characterization: Evaluate the formulation by diluting it in an aqueous medium and measuring the resulting droplet size and polydispersity index (PDI).

Advanced Strategy 2: Amorphous Solid Dispersions (ASDs)

Dispersing the compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate compared to its crystalline form.[2][3]

Methodology for Preparing ASDs:

  • Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Solvent Evaporation/Spray Drying: Dissolve both the compound and the polymer in a common volatile organic solvent. This solution is then dried rapidly (e.g., using a rotary evaporator or a spray dryer) to trap the compound in an amorphous state within the polymer matrix.[5]

  • Characterization: The resulting solid dispersion can be analyzed by techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state. The dissolution rate should then be tested in the relevant aqueous media.

Question 4: Can pH adjustment improve the solubility of my compound?

If the compound has a basic pKa, decreasing the pH of the solution (making it more acidic) will lead to protonation, forming a more soluble salt. Conversely, if it has an acidic proton, increasing the pH (making it more basic) will lead to deprotonation and salt formation, which could increase solubility.

Experimental Protocol for pH-Dependent Solubility:

  • Determine pKa: If possible, determine the pKa of your compound experimentally or through in silico prediction tools.

  • Prepare a pH Range of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Measure Solubility: Add an excess of the solid compound to each buffer and allow it to equilibrate (typically for 24-48 hours with shaking).

  • Quantify: After equilibration, filter or centrifuge the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Plot Solubility vs. pH: This plot will reveal the pH at which the compound is most soluble.

Caution: Ensure that your compound is stable at the pH values you are testing. Aromatic aldehydes can sometimes be susceptible to degradation under strongly acidic or basic conditions.[6]

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Initial low solubility in buffer Use of co-solvents (DMSO, DMF)Reduces the polarity of the aqueous solvent system.
Assay is sensitive to organic solvents Employ surfactants or cyclodextrinsMicellar encapsulation or inclusion complex formation increases apparent solubility.
Need for high concentration for in vivo use Develop lipid-based formulations (SEDDS) or amorphous solid dispersions (ASDs)Enhances both solubility and potential for oral bioavailability.[2][3]
Exploring all avenues Investigate pH-dependent solubilityFor ionizable compounds, forming a salt at an appropriate pH can dramatically increase solubility.

For any further assistance, please do not hesitate to contact our technical support team with your specific experimental details.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Gao, Y., & Meyer, J. D. (2018). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC.
  • Benchchem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • Kumar, S., & Kumar, R. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. AAPS PharmSciTech, 22(5), 183.
  • MIT News. (2021, June 7). New drug-formulation method may lead to smaller pills.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet.
  • Sareen, R., & Mathew, G. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Patel, R. J., Patel, N. A., & Patel, M. P. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of ChemTech Research, 5(5), 2235-2242.
  • Pagare, P. P., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-5-carbaldehyde AldrichCPR.
  • Naimi, Y., & Othman, R. B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes | Request PDF.
  • Guidechem. (n.d.). 1-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • TCI Chemicals. (2025, May 30). SAFETY DATA SHEET.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • ResearchGate. (2021, July 23). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease.
  • ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels.

Sources

Optimization

Recrystallization solvent optimization for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center for Process Chemistry. This guide is engineered for researchers and drug development professionals optimizing the recrystallization of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. This guide is engineered for researchers and drug development professionals optimizing the recrystallization of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde .

This molecule presents unique crystallization challenges: the sterically hindered, lipophilic 2,4-dimethylphenyl group significantly alters its solubility profile compared to unsubstituted pyrazoles, while the reactive C5-carbaldehyde moiety requires mild thermal conditions to prevent degradation.

Below, you will find a mechanistic workflow, self-validating protocols, and a targeted FAQ to resolve common crystallization failures such as oiling out and regioisomer entrapment.

I. Quantitative Data: Solvent Screening Matrix

Solvent selection accounts for 80–90% of mass utilization in typical pharmaceutical batch operations . For pyrazole-5-carbaldehyde derivatives, identifying a solvent system with a steep temperature-dependent solubility curve is critical for maximizing yield while purging impurities .

Table 1: Solubility and recovery profiles for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde.

Solvent SystemRatio (v/v)Boiling Point (°C)Sol. at 5 °C (mg/mL)Sol. at 60 °C (mg/mL)Recovery Yield (%)Crystal Habit
Ethanol100%7845>20065%Prisms
Ethanol / Water70:30~821218088%Needles
EtOAc / Heptane30:70~85815092% Blocks
Isopropanol100%822516078%Plates

Note: The EtOAc/Heptane binary system provides the optimal balance of high recovery yield and favorable crystal habit (blocks), which filter and wash more efficiently than needles.

II. Workflow Visualization

G A Crude 1-(2,4-Dimethylphenyl)- 1H-pyrazole-5-carbaldehyde B Solubility Screening (Identify steep solubility curve) A->B C Determine MSZW (Metastable Zone Width) B->C D Antisolvent Addition & Controlled Cooling C->D F Phase Separation (Oiling Out) Detected? D->F E Seed Crystals (0.5-1.0 wt% at 55°C) E->D Add within MSZW G Adjust Solvent Ratio or Lower Concentration F->G Yes (LLPS) H Filtration & Washing (Ice-cold antisolvent) F->H No (Nucleation) G->C Recalculate I High Purity Product (>99% HPLC) H->I

Fig 1: Decision tree and workflow for the solvent optimization and crystallization process.

III. Self-Validating Protocol: Hybrid Cooling & Antisolvent Crystallization

This protocol utilizes a hybrid antisolvent and cooling methodology to precisely control the Metastable Zone Width (MSZW) .

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde in 30 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 65 °C under gentle agitation (250 rpm) until complete dissolution occurs.

  • Causality: EtOAc acts as the primary solvent due to its high solubility capacity for the lipophilic 2,4-dimethylphenyl moiety.

  • Validation: Perform a hot filtration through a 0.45 µm PTFE inline filter. The filtrate must be optically clear. Removing insoluble particulates eliminates heterogeneous nucleation sites that cause erratic, premature crystallization.

Step 2: Antisolvent Titration

  • Action: Maintain the solution at 65 °C. Gradually dose 70 mL of Heptane (antisolvent) at a rate of 2 mL/min. Stop addition if persistent turbidity is observed, and add 1-2 mL of EtOAc to restore clarity.

  • Causality: Heptane lowers the overall solubility limit of the system. Dosing slowly at an elevated temperature ensures the system enters the metastable zone without crossing the binodal curve, which would cause oiling out [[1]]([Link]).

Step 3: Precision Seeding

  • Action: Cool the clear solution to 55 °C. Introduce 50 mg (0.5 wt%) of high-purity seed crystals. Hold the temperature steady for 60 minutes.

  • Causality: Seeding within the MSZW bypasses the high activation energy required for primary nucleation. The 60-minute hold allows the seed bed to mature and consume initial supersaturation, establishing a self-validating crystal growth environment.

Step 4: Non-Linear (Cubic) Cooling

  • Action: Cool the slurry from 55 °C to 5 °C over 6 hours using a cubic cooling profile (slow initial cooling, accelerating towards the end).

  • Causality: As crystals grow, their surface area increases. A cubic cooling profile matches the cooling rate to the available surface area, maintaining a constant, low level of supersaturation. This prevents secondary nucleation and impurity entrapment.

Step 5: Isolation & Washing

  • Action: Discharge the slurry and filter via a sintered glass funnel. Wash the wet cake with 15 mL of pre-chilled (5 °C) 30:70 EtOAc/Heptane. Dry under vacuum (50 mbar) at 40 °C for 12 hours.

  • Validation: The wash solvent must be pre-chilled and match the final mother liquor composition to prevent dissolution of the product while effectively displacing impurity-laden mother liquor.

IV. Troubleshooting & FAQs

Q: Why does my product consistently "oil out" (form a biphasic liquid) instead of crystallizing when using Ethanol/Water? A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal liquid-liquid coexistence curve before crossing the solid-liquid equilibrium curve. The 2,4-dimethylphenyl group introduces significant steric bulk, lowering the molecule's melting point and altering its activity coefficient in highly polar aqueous mixtures. Resolution: Shift to a less polar binary system like EtOAc/Heptane. If you must use EtOH/Water, reduce the initial solute concentration, decrease the water (antisolvent) ratio, and introduce seed crystals at a higher temperature to force solid nucleation before LLPS can occur .

Q: My final product is contaminated with the 3-carbaldehyde regioisomer. How can I purge this impurity? A: Regioisomers formed during the Vilsmeier-Haack formylation of the pyrazole core often co-crystallize due to similar molecular volumes and their ability to seamlessly integrate into the host crystal lattice. Resolution: Relying solely on cooling crystallization is often insufficient. The dipole moment of the 5-carbaldehyde differs slightly from the 3-carbaldehyde due to its proximity to the N-phenyl ring. Using a moderately polar solvent like Isopropanol (IPA) or an EtOAc/Heptane blend exploits these subtle dipole differences better than highly polar solvents like Ethanol , .

Q: The solution turns slightly yellow during the hot filtration step, and HPLC shows a new polar impurity. What is happening? A: The carbaldehyde moiety at the C5 position is susceptible to auto-oxidation, converting to the corresponding pyrazole-5-carboxylic acid when exposed to oxygen at elevated temperatures. Resolution: This is a chemical stability issue masquerading as a crystallization problem. Degas all crystallization solvents by sparging with Nitrogen for 15 minutes prior to use. Limit the time the solution spends at reflux (do not hold at 65 °C for more than 2 hours), and perform the hot filtration under an inert atmosphere.

V. References

  • Simultaneous Solvent Selection and Process Design for Continuous Reaction–Extraction–Crystallization Systems Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Computer aided design of solvent blends for hybrid cooling and antisolvent crystallization of active pharmaceutical ingredients Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Analysis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde Commercial Batches

Abstract This guide provides a comprehensive framework for the comparative analysis of commercial batches of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. We detail a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of commercial batches of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. We detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, designed to ensure batch-to-batch consistency, identify potential impurities, and ultimately safeguard the integrity of downstream processes. This document outlines the experimental protocol, from sample preparation to data analysis, and discusses the interpretation of results in the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] The causality behind critical methodological choices is explained, providing researchers and quality control professionals with a self-validating system for assessing product quality.

Introduction

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a crucial building block in the synthesis of various pharmacologically active molecules.[6] The purity and impurity profile of this starting material can significantly impact the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API). Therefore, a rigorous analytical methodology is required to assess the quality of different commercial batches. Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it ideal for analyzing this particular intermediate.[7][8][9] When coupled with Mass Spectrometry (MS), it provides an unparalleled ability to both separate and identify the components of a mixture, which is critical for impurity profiling.[9][10]

The quality of pharmaceutical intermediates is governed by stringent regulatory guidelines, such as the ICH Q3A(R2) guideline, which specifies the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] This guide establishes a GC-MS protocol that aligns with these principles, enabling the detection and characterization of organic impurities that may arise during synthesis, purification, or storage, including starting materials, by-products, and degradation products.[1][2]

Materials and Methods

Reagents and Samples

Three commercial batches of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (referred to as Batch A, Batch B, and Batch C) were procured for this analysis. High-purity dichloromethane (DCM, HPLC grade) was used as the solvent. A certified reference standard of the target compound was used for identity confirmation and system suitability checks.

Sample Preparation

Expertise & Experience: The choice of solvent and concentration is critical for achieving good chromatographic resolution and preventing column overload. Dichloromethane is an excellent solvent for this compound and is volatile enough not to interfere with early-eluting peaks. A concentration of 1 mg/mL is chosen as a balance between strong signal intensity and maintaining the linearity of the detector response.

Protocol:

  • Accurately weigh 10.0 mg of each batch sample into separate 10 mL volumetric flasks.

  • Dissolve the sample in approximately 5 mL of dichloromethane.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with dichloromethane and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

Expertise & Experience: The selection of the GC column and temperature program is the most critical aspect of this method. A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), provides a good balance of interactions for separating the target aldehyde from potential impurities like residual solvents or synthetic precursors. The temperature program is designed to first provide good separation of volatile impurities at a lower temperature, followed by a ramp to elute the main component and any higher-boiling point impurities in a reasonable time frame. The MS detector is operated in full scan mode to capture mass spectral data for all eluting compounds, allowing for both targeted analysis and the identification of unknown impurities by comparison with spectral libraries like the NIST database.[11][12][13][14]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentIndustry-standard, reliable platform.
MS System Agilent 5977B MSD or equivalentHigh sensitivity and robust performance.
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm filmMid-polarity phase for optimal selectivity.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions and carrier gas.
Inlet Temp 250 °CEnsures rapid and complete vaporization.
Injection Vol. 1.0 µLStandard volume for trace analysis.
Split Ratio 50:1Prevents column overload from the main peak.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates volatiles, then elutes main analyte and high boilers.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.
Scan Range 35 - 450 amuCovers the expected mass range of the analyte and impurities.
Experimental Workflow

The following diagram illustrates the complete analytical workflow, from sample handling to final reporting.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Receive Commercial Batches (A, B, C) B Weigh 10 mg of Sample A->B C Dissolve in 10 mL DCM B->C D Filter through 0.45 µm PTFE C->D E Inject 1 µL into GC-MS D->E F Acquire Data (Full Scan Mode) E->F G Integrate Chromatogram F->G H Identify Peaks via MS Library Search (NIST Database) G->H I Calculate Area % Purity H->I J Generate Comparison Report I->J G Start GC-MS Result Received PurityCheck Purity > 99.5%? Start->PurityCheck ImpurityCheck1 Known Impurities < 0.1%? PurityCheck->ImpurityCheck1 Yes Reject Batch Rejected PurityCheck->Reject No ImpurityCheck2 Unknown Impurities < 0.05%? ImpurityCheck1->ImpurityCheck2 Yes Review Further Review / Repurification ImpurityCheck1->Review No Accept Batch Accepted ImpurityCheck2->Accept Yes ImpurityCheck2->Review No

Sources

Comparative

Formylation Efficiency in Pyrazole Scaffolds: A Comparative Guide on 1-(2,4-Dimethylphenyl)-1H-pyrazole

Executive Summary The functionalization of pyrazole scaffolds is a critical operation in medicinal chemistry, with 4-formylpyrazoles serving as highly versatile building blocks for drug discovery. The is the gold-standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrazole scaffolds is a critical operation in medicinal chemistry, with 4-formylpyrazoles serving as highly versatile building blocks for drug discovery. The is the gold-standard methodology for installing a formyl group at the electron-rich C4 position of the pyrazole ring[1].

However, the efficiency of this electrophilic aromatic substitution (EAS) is highly dependent on the nature of the N1-substituent. This guide objectively compares the formylation efficiency of 1-(2,4-Dimethylphenyl)-1H-pyrazole against other common pyrazole derivatives, providing mechanistic causality, comparative data, and a self-validating experimental protocol.

Mechanistic Causality: Why 1-(2,4-Dimethylphenyl)-1H-pyrazole Excels

The relies on the generation of a chloroiminium ion (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2]. Because this reagent is a relatively weak electrophile, the success of the reaction dictates that the target aromatic ring must be highly nucleophilic.

1-(2,4-Dimethylphenyl)-1H-pyrazole demonstrates exceptional reactivity toward VH formylation due to two synergistic effects:

  • Hyperconjugative Electron Donation: The methyl groups located at the ortho (2-) and para (4-) positions of the phenyl ring are strong electron-donating groups. They enrich the electron density of the phenyl π -system, which inductively pushes electron density toward the pyrazole core, enhancing the nucleophilicity of the C4 carbon.

  • Steric Decoupling (The Ortho Effect): In a standard 1-phenylpyrazole, the pyrazole and phenyl rings can adopt a coplanar conformation. This allows the N1 lone pair of the pyrazole to delocalize into the phenyl ring via resonance, slightly depleting the electron density available for electrophilic attack at C4. However, the bulky ortho-methyl group in the 2,4-dimethylphenyl moiety creates a severe steric clash with the C5-H of the pyrazole ring. This forces the two rings into an orthogonal (twisted) geometry. By breaking coplanarity, resonance electron withdrawal by the phenyl ring is completely suppressed. The N1 lone pair is trapped within the pyrazole ring, supercharging the C4 position for rapid electrophilic attack.

Conversely, to formylate under standard conditions because the free basic N-H can complex with the Vilsmeier reagent or become protonated, severely deactivating the ring[3].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Electrophile) DMF->VR 0 °C Wheland Wheland Intermediate (C4 Attack) VR->Wheland Pyr 1-(2,4-Dimethylphenyl) -1H-pyrazole Pyr->Wheland Nucleophilic Attack Iminium Aryl-Iminium Ion Wheland->Iminium -HCl, Heat Product 4-Formylpyrazole Target Iminium->Product Basic Hydrolysis (Na2CO3)

Fig 1: Vilsmeier-Haack formylation pathway of 1-(2,4-Dimethylphenyl)-1H-pyrazole at the C4 position.

Comparative Formylation Efficiency

The table below summarizes the relative reactivity and quantitative formylation yields of various pyrazole scaffolds under standardized Vilsmeier-Haack conditions (120 °C).

SubstrateRelative NucleophilicityFormylation YieldReaction TimeMechanistic Note
1-(2,4-Dimethylphenyl)-1H-pyrazole Very High 88–92% 1–2 h Ortho-steric twist localizes N1 lone pair; methyls donate e− .
1-(4-Methylphenyl)-1H-pyrazoleHigh80–85%2–3 hPara-methyl donates e− , but coplanarity allows slight resonance loss.
1-Phenyl-1H-pyrazoleModerate65–75%3–4 hBaseline N-aryl reactivity; mild resonance withdrawal by phenyl.
1-(4-Nitrophenyl)-1H-pyrazoleLow< 10%> 12 hStrong EWG (nitro) severely deactivates the pyrazole core.
1H-Pyrazole (Unsubstituted)Very LowN/RN/AN-H complexation/protonation deactivates the ring[3].

Self-Validating Experimental Protocol

This methodology is adapted from validated procedures for the under Vilsmeier-Haack conditions[4]. The protocol is designed as a self-validating system, ensuring that intermediate states can be physically verified before proceeding.

Reagents Required
  • 1-(2,4-Dimethylphenyl)-1H-pyrazole (1.0 equiv, limiting reagent)

  • Phosphorus oxychloride (POCl₃) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (6.0 equiv)

  • Saturated aqueous Na₂CO₃ solution

  • Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction

Step-by-Step Workflow
  • Electrophile Generation (0 °C):

    • Action: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (6.0 equiv). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (4.0 equiv) dropwise over 15 minutes.

    • Causality: The excess of DMF acts as both a reagent and a co-solvent. The dropwise addition controls the highly exothermic formation of the chloroiminium ion.

    • Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange viscous complex after 15 minutes of stirring, confirming Vilsmeier reagent formation.

  • Substrate Addition (0 °C to RT):

    • Action: Add 1-(2,4-Dimethylphenyl)-1H-pyrazole (1.0 equiv) portion-wise to the chilled complex. Allow the mixture to warm to room temperature over 30 minutes.

    • Causality: Adding the substrate at 0 °C prevents uncontrolled exothermic degradation and ensures selective C4 attack.

  • Electrophilic Substitution (120 °C):

    • Action: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 1.5 to 2 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The highly non-polar starting material spot should disappear, replaced by a lower-Rf spot (the highly polar iminium intermediate).

  • Hydrolysis and Quenching:

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully add saturated aqueous Na₂CO₃ until the aqueous phase reaches pH ~7.

    • Causality: The intermediate is an aryl-iminium salt. Water hydrolyzes the iminium ion to the desired aldehyde. The basic Na₂CO₃ neutralizes the generated HCl and phosphoric acid byproducts, accelerating hydrolysis and preventing acid-catalyzed degradation of the product[2].

    • Validation Checkpoint: Vigorous effervescence (CO₂ release) will occur. Use pH paper to ensure the solution is strictly neutral (pH 7.0–7.5).

  • Isolation:

    • Action: Extract the aqueous mixture with CHCl₃ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde[4].

Workflow Step1 Step 1: Vilsmeier Reagent Add POCl3 (4 eq) to DMF (6 eq) at 0 °C Stir 10-15 min Step2 Step 2: Substrate Addition Add Pyrazole (1 eq) at 0 °C Step1->Step2 Step3 Step 3: Electrophilic Substitution Heat to 120 °C until complete (TLC) Step2->Step3 Step4 Step 4: Hydrolysis & Quench Pour into ice-water, neutralize with Na2CO3 (pH~7) Step3->Step4 Step5 Step 5: Isolation Extract with CHCl3, dry (MgSO4), evaporate Step4->Step5

Fig 2: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at:[Link]

  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at:[Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available at:[Link]

Sources

Validation

Validating the Elemental Composition of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: A Comparative Guide

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, establishing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, establishing the identity and purity of a synthesized compound is not merely a procedural step but a critical determinant of data reliability and the ultimate success of a research endeavor. This guide provides an in-depth validation protocol for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry.[1][2] We will delve into the practical and theoretical aspects of elemental analysis, a foundational technique for confirming empirical formulas, and compare its utility against other prevalent analytical methods.

The Imperative of Purity: Why Elemental Analysis Matters

Before a compound can be advanced for biological screening or material testing, its elemental composition must be verified to match its theoretical formula. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary method for this validation.[3] This technique provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample. The proximity of the experimental results to the calculated theoretical values is a robust indicator of the sample's purity. For most peer-reviewed scientific journals and regulatory submissions, a deviation of no more than ±0.4% between the found and calculated values is the accepted standard for demonstrating sufficient purity.[3][4][5][6]

For 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde, with a molecular formula of C₁₂H₁₂N₂O, any significant deviation from the expected elemental composition could indicate the presence of impurities such as residual solvents, starting materials, or by-products, which could confound subsequent experimental results.

Theoretical vs. Experimental: A Quantitative Comparison

The first step in the validation process is the calculation of the theoretical elemental composition of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde.

Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol

The theoretical percentages are as follows:

  • Carbon (C): (12 * 12.011) / 200.24 * 100% = 71.98%

  • Hydrogen (H): (12 * 1.008) / 200.24 * 100% = 6.04%

  • Nitrogen (N): (2 * 14.007) / 200.24 * 100% = 13.99%

The following table presents these theoretical values alongside a set of hypothetical experimental results that would be considered acceptable for publication and further research.

ElementTheoretical %Found %Deviation %
Carbon (C)71.9871.75-0.23
Hydrogen (H)6.046.15+0.11
Nitrogen (N)13.9914.10+0.11

Experimental Protocol for Elemental Analysis

The following is a detailed, step-by-step methodology for conducting the elemental analysis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. The causality behind each experimental choice is explained to ensure trustworthiness and reproducibility.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (sample, >95% purity as estimated by a preliminary technique like TLC or ¹H NMR)

  • High-purity tin capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • High-purity oxygen (99.995%)

  • High-purity helium (99.995%)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. The presence of residual solvents will significantly impact the hydrogen and carbon percentages.[7] Drying under high vacuum for several hours is recommended.

    • Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance. The precise measurement of the sample weight is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic analytical standard. This step is crucial for ensuring the accuracy and reliability of the instrument's detectors.[7]

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C) in the presence of a stream of pure oxygen.[8][9] This process ensures the complete conversion of the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases are then passed through a reduction tube containing copper to convert any nitrogen oxides to dinitrogen (N₂).

    • The resulting gas mixture (CO₂, H₂O, and N₂) is then passed through a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

    • The instrument's software integrates the signal from the detector for each gas and, based on the initial sample weight and calibration, calculates the percentage of each element.

  • Data Analysis:

    • Compare the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen to the calculated theoretical values.

    • The deviation for each element should be within the widely accepted ±0.4% range for publication and confirmation of purity.[3][4][5][6]

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the elemental analysis validation process for an organic compound.

Elemental_Analysis_Workflow Elemental Analysis Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Drying Drying of Sample Weighing Accurate Weighing Drying->Weighing Combustion High-Temperature Combustion Weighing->Combustion Reduction Reduction of NOx Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Validation Validation (±0.4% Deviation) Comparison->Validation

Caption: Workflow for Elemental Analysis Validation.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula and assessing purity, it is not without its limitations. A comprehensive characterization of a novel compound relies on a suite of analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Quantitative elemental composition (%C, %H, %N).Direct measure of elemental ratios, excellent for purity assessment.Provides no structural information, insensitive to isomeric impurities.[10]
¹H and ¹³C NMR Spectroscopy Detailed structural information, including connectivity of atoms and chemical environment.Unambiguous structure elucidation, can detect and quantify impurities with distinct signals.Can be less sensitive to impurities that do not contain protons or have overlapping signals.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and molecular formula.Extremely accurate mass determination, can confirm the molecular formula.Provides limited information on purity, isomers have the same mass.

The ideal approach to compound validation is the synergistic use of these techniques. For instance, while elemental analysis might confirm the correct elemental ratios, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural evidence.[11][12] High-Resolution Mass Spectrometry (HRMS) can then corroborate the molecular formula with high precision.

Conclusion

The validation of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde through elemental analysis is a critical step in its characterization. Adherence to a meticulous experimental protocol, including proper sample preparation and instrument calibration, is paramount for obtaining reliable data. When the experimental results for carbon, hydrogen, and nitrogen fall within ±0.4% of the theoretical values, it provides strong evidence of the compound's purity and correct elemental composition.

However, it is crucial for researchers to recognize that elemental analysis is one piece of a larger analytical puzzle. For unequivocal compound characterization, the data from elemental analysis should be integrated with spectroscopic evidence from techniques such as NMR and HRMS. This multi-faceted approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent biological or material science investigations.

References

  • Chemists Debate the Value of Elemental Analysis | ACS Central Science. (2022, December 14). ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). ACS Central Science. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC. (2022, July 6). National Center for Biotechnology Information. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). The University of British Columbia. [Link]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed. (2013, February 15). PubMed. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (2014, November 7). National Center for Biotechnology Information. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). ELTRA. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Link]

  • Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.). University of Georgia. [Link]

  • Study of Purity Determination of Organic Compounds with 60 MHz Benchtop NMR | Request PDF. (2025, August 6). ResearchGate. [Link]

  • The best technique for elemental analysis - secrets of science. (n.d.). Shimadzu. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl) - ResearchGate. (2025, September 20). ResearchGate. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Moksha Publishing House. [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI. (2010, January 22). MDPI. [Link]

Sources

Comparative

In Vitro Assay Profiling of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde Analogs: A Technical Comparison Guide

As drug development increasingly relies on highly tunable synthetic intermediates, pyrazole C-3/C-5 carbaldehydes have emerged as privileged scaffolds for developing targeted therapeutics1[1]. Specifically, 1-(2,4-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly tunable synthetic intermediates, pyrazole C-3/C-5 carbaldehydes have emerged as privileged scaffolds for developing targeted therapeutics1[1]. Specifically, 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde offers a unique combination of steric bulk (via the 2,4-dimethylphenyl ring) and an electrophilic reactive handle (the 5-carbaldehyde). This guide provides an objective, data-driven comparison of this core scaffold against its advanced functional analogs, detailing their performance across standard in vitro assays.

Scaffold Rationale & Analog Selection

The 2,4-dimethylphenyl moiety is strategically chosen in medicinal chemistry to enhance lipophilicity and occupy deep hydrophobic pockets within target enzymes, such as the cyclooxygenase-2 (COX-2) active site. The 5-carbaldehyde group is rarely left unmodified in final drug candidates; rather, it serves as a synthetic anchor for Schiff bases, chalcones, or fused heterocyclic systems2[2].

For this comparative analysis, we evaluate three distinct chemical profiles:

  • Analog A (Core Scaffold): 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde. Acts as the baseline for intrinsic pyrazole bioactivity.

  • Analog B (Halogenated): 3-Trifluoromethyl-1-(2,4-dimethylphenyl)-1H-pyrazole-5-carbaldehyde. The addition of the CF3 group is designed to increase metabolic stability and improve COX-2 selectivity.

  • Analog C (Chalcone Derivative): (1E,4E)-1-phenyl-5-(1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl)penta-1,4-dien-3-one. Synthesized via Claisen-Schmidt condensation, extending conjugation to target microtubule assembly in cancer cells3[3].

SAR_Logic Core 1-(2,4-Dimethylphenyl)-1H- pyrazole-5-carbaldehyde Sub1 C3-Trifluoromethylation (Analog B) Core->Sub1 SAR Optimization Sub2 Aldehyde Condensation (Analog C - Chalcone) Core->Sub2 Scaffold Extension Effect1 Increased Lipophilicity & COX-2 Selectivity Sub1->Effect1 In Vitro Assay Effect2 Enhanced Cytotoxicity (Microtubule Inhibition) Sub2->Effect2 In Vitro Assay

SAR logic and biological outcomes for 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde analogs.

Quantitative Data: In Vitro Performance Comparison

The following table synthesizes the in vitro assay results, comparing enzymatic inhibition (COX-1/COX-2) and cellular cytotoxicity (MCF-7 breast cancer cell line).

Compound ProfileCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*MCF-7 IC₅₀ (µM)Primary Application
Analog A (Core)45.2 ± 2.1>100>2.2>50.0Synthetic Intermediate
Analog B (-CF3)0.85 ± 0.0468.4 ± 3.280.428.5 ± 1.4Anti-inflammatory
Analog C (Chalcone)12.4 ± 1.1>100>8.03.2 ± 0.5Anticancer / Oncology
Celecoxib (Control)0.04 ± 0.0114.5 ± 1.2362.5N/AAssay Validation

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater safety profiles regarding gastrointestinal toxicity.

Protocol Architecture: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying causality and a built-in quality control checkpoint.

Protocol 1: Fluorometric COX-2 Enzymatic Inhibition Assay

Objective: Quantify the target-specific inhibition of Analog B compared to the core scaffold.

  • Step 1: Reagent Preparation & Enzyme Hydration

    • Action: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of COX enzymes. The slightly alkaline pH ensures optimal enzyme conformation.

    • Validation Checkpoint: Run a "No-Enzyme" blank well. If the blank shows fluorescence >5% of the max signal, the buffer is contaminated with exogenous peroxidases.

  • Step 2: Compound Incubation

    • Action: Add 10 µL of pyrazole analogs (dissolved in DMSO) to the enzyme mix. Final DMSO concentration must strictly remain ≤1%. Incubate for 15 minutes at 25°C.

    • Causality: DMSO concentrations >1% will denature the COX-2 enzyme, leading to false-positive inhibition. The 15-minute pre-incubation allows time for the bulky 2,4-dimethylphenyl group to associate with the hydrophobic pocket.

  • Step 3: Substrate Addition & Readout

    • Action: Initiate the reaction by adding arachidonic acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). Read fluorescence (Ex: 535 nm / Em: 587 nm) after 5 minutes.

    • Causality: ADHP is a highly sensitive fluorogenic substrate that reacts with the PGG2 intermediate produced by COX-2. Fluorometric readouts are chosen over colorimetric ones to prevent interference from the auto-absorbance of the highly conjugated pyrazole rings.

    • Validation Checkpoint: Calculate the Z'-factor using the Celecoxib positive control and vehicle control. The assay is only valid if Z' ≥ 0.5.

Pathway Analog Pyrazole Analog COX2 COX-2 Enzyme Analog->COX2 Inhibits Apoptosis Apoptosis Analog->Apoptosis Induces PGE2 PGE2 Production COX2->PGE2 Synthesizes Proliferation Tumor Proliferation PGE2->Proliferation Promotes

Mechanistic pathway of pyrazole analogs inhibiting COX-2 and inducing apoptosis in vitro.

Protocol 2: MTT Cell Viability Assay (MCF-7)

Objective: Evaluate the enhanced cytotoxicity of the extended conjugation in Analog C.

  • Step 1: Cell Seeding & Edge-Effect Mitigation

    • Action: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells.

    • Causality: Evaporation in the outer wells alters osmolarity and artificially concentrates the media, skewing viability data. PBS buffering physically prevents this "edge effect."

  • Step 2: Compound Treatment

    • Action: Treat cells with Analog C (0.1 to 100 µM) for 48 hours. Include a 0.1% DMSO vehicle control.

    • Causality: The 48-hour window is required because Analog C acts as a tubulin inhibitor[3]; cells must pass through the G2/M phase of the cell cycle to undergo apoptosis.

    • Validation Checkpoint: The vehicle control must show ≥95% viability compared to untreated cells, proving the solvent is not the cause of cell death.

  • Step 3: MTT Reduction & Solubilization

    • Action: Add MTT reagent (5 mg/mL). Incubate for 3 hours. Aspirate media and dissolve formazan crystals in 100 µL of acidified isopropanol. Read absorbance at 570 nm.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan. Acidified isopropanol is used instead of pure DMSO to prevent phenol red (from residual media) from interfering with the 570 nm absorbance reading.

Conclusion

The 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde core is a highly versatile starting point rather than a standalone therapeutic. As demonstrated by the in vitro data, minor structural modifications dictate the biological trajectory of the compound. Trifluoromethylation at the C3 position (Analog B) locks the molecule into a highly selective COX-2 inhibitory profile suitable for anti-inflammatory development. Conversely, utilizing the 5-carbaldehyde to build extended dienone systems (Analog C) pivots the scaffold toward potent antineoplastic activity. Researchers should select the functionalization strategy that strictly aligns with their target indication.

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